4-(3-methoxypyrrolidin-1-yl)-N-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]benzamide

hNK1 antagonist binding affinity oxadiazole

4-(3-Methoxypyrrolidin-1-yl)-N-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]benzamide is a synthetic small molecule belonging to the pyrrolidine-carboxamide/oxadiazole class. The compound combines a 3-methoxypyrrolidine moiety with a 3-methyl-1,2,4-oxadiazole-5-methyl linker attached to a central benzamide core.

Molecular Formula C16H20N4O3
Molecular Weight 316.361
CAS No. 1797873-35-8
Cat. No. B2457805
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(3-methoxypyrrolidin-1-yl)-N-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]benzamide
CAS1797873-35-8
Molecular FormulaC16H20N4O3
Molecular Weight316.361
Structural Identifiers
SMILESCC1=NOC(=N1)CNC(=O)C2=CC=C(C=C2)N3CCC(C3)OC
InChIInChI=1S/C16H20N4O3/c1-11-18-15(23-19-11)9-17-16(21)12-3-5-13(6-4-12)20-8-7-14(10-20)22-2/h3-6,14H,7-10H2,1-2H3,(H,17,21)
InChIKeyQLXRCTKJZDFBJK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

4-(3-Methoxypyrrolidin-1-yl)-N-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]benzamide (CAS 1797873-35-8): A Pyrrolidine-Oxadiazole Carboxamide with Differentiated hNK1 Antagonist Potential


4-(3-Methoxypyrrolidin-1-yl)-N-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]benzamide is a synthetic small molecule belonging to the pyrrolidine-carboxamide/oxadiazole class. The compound combines a 3-methoxypyrrolidine moiety with a 3-methyl-1,2,4-oxadiazole-5-methyl linker attached to a central benzamide core. This chemotype has been reported to produce potent human neurokinin‑1 (hNK1) receptor antagonists with favorable in vitro and in vivo profiles . The structural features—particularly the 3‑methoxy substituent on the pyrrolidine ring and the specific 1,2,4‑oxadiazole isomer—are proposed to influence both target binding affinity and ADME properties, making compound differentiation essential for research programs.

Why Generic Substitution of 4-(3-Methoxypyrrolidin-1-yl)-N-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]benzamide Carries Risk


Within the pyrrolidine-carboxamide and oxadiazole class, even subtle structural modifications can produce large shifts in receptor affinity, functional activity, and metabolic stability . The 3‑methoxypyrrolidine group is not a simple bioisostere of unsubstituted pyrrolidine or other cyclic amines, as the methoxy group modulates both the electronic character of the nitrogen and the conformational landscape of the saturated ring. Similarly, the 3‑methyl-1,2,4‑oxadiazol‑5‑ylmethyl fragment differs markedly from the 5‑methyl-1,3,4‑oxadiazol‑2‑ylmethyl isomer in terms of hydrogen‑bonding geometry, dipole moment, and susceptibility to hydrolytic ring opening. These differences translate into non‑interchangeable binding kinetics, CYP450 inhibition profiles, and in vivo clearance rates. Consequently, swapping the compound for a close analog without supporting head‑to‑head data risks invalidating structure‑activity conclusions and compromising experimental reproducibility.

Quantitative Differentiation Evidence for 4-(3-Methoxypyrrolidin-1-yl)-N-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]benzamide


hNK1 Receptor Binding Affinity: Class-Level Potency Indicates Low‑Nanomolar Engagement Potential

The oxadiazole-pyrrolidine carboxamide chemotype delivers exceptional hNK1 binding affinity. In a series of structurally related compounds, IC50 values down to 0.03 nM were recorded using a radioligand displacement assay against the human NK1 receptor . While direct IC50 data for the title compound have not been published in the peer‑reviewed literature, its close structural analogy to the most potent members of the series supports a projected sub‑nanomolar affinity. For context, the clinically approved hNK1 antagonist aprepitant exhibits a Ki of approximately 0.09 nM in comparable binding assays, suggesting that the target compound resides in a similar potency range based on class characteristics.

hNK1 antagonist binding affinity oxadiazole

CYP450 Drug–Drug Interaction Risk: Class Evidence Points to a Cleaner Profile Than First‑Generation Antagonists

Metabolic stability and cytochrome P450 inhibition are critical selection criteria for hNK1 antagonists used in combination therapies (e.g., chemotherapy-induced nausea and vomiting). The pyrrolidine-carboxamide oxadiazole series has been reported to show minimal interactions with human liver P450 enzymes . In contrast, aprepitant and netupitant are moderate inhibitors of CYP3A4 (IC50 values typically in the low micromolar range), necessitating dose adjustments when co‑administered with CYP3A4 substrates. Although quantitative CYP450 IC50 data for the title compound have not been disclosed, its structural alignment with the clean oxadiazole sub‑series suggests a lower drug–drug interaction liability relative to first‑generation hNK1 antagonists.

CYP450 inhibition drug interaction metabolic stability

Isomeric Oxadiazole Comparison: The 1,2,4‑Oxadiazole Core Offers Distinct Advantage Over the 1,3,4‑Isomer in Metabolic Stability

The title compound contains a 3‑methyl‑1,2,4‑oxadiazol‑5‑ylmethyl fragment. A closely related isomer, 4‑(3‑methoxypyrrolidin‑1‑yl)‑N‑[(5‑methyl‑1,3,4‑oxadiazol‑2‑yl)methyl]benzamide (CAS 1797139‑97‑9), carries the same substituents but on the 1,3,4‑oxadiazole scaffold. Literature systematization of oxadiazole isomers indicates that 1,2,4‑oxadiazoles generally exhibit superior hydrolytic stability under physiological conditions relative to 1,3,4‑oxadiazoles, owing to differences in electron distribution and ring strain. No head‑to‑head metabolic comparison of the two isomers has been published; however, the intrinsic stability advantage of 1,2,4‑oxadiazoles has been documented in model systems. This chemical differentiation makes the title compound potentially more suitable for long‑term in vivo protocols where compound integrity over time is critical.

oxadiazole isomer metabolic stability structural differentiation

Optimal Application Scenarios for 4-(3-Methoxypyrrolidin-1-yl)-N-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]benzamide Based on Existing Evidence


hNK1 Receptor Antagonist Screening Libraries for Antiemetic and CNS Indications

The compound’s structural homology to the most potent members of the pyrrolidine‑carboxamide oxadiazole series makes it a strong candidate for inclusion in hNK1 antagonist screening panels. Researchers investigating chemotherapy‑induced nausea, depression, or inflammatory pain will benefit from the projected sub‑nanomolar binding affinity and the clean CYP450 profile typical of the class. When assembling a focused library, this compound provides one of the few examples combining a 3‑methoxypyrrolidine with a 1,2,4‑oxadiazole, offering a distinct structural vector that may reveal unique selectivity profiles.

Metabolic Stability‑Focused Lead Optimization Programs

Based on the demonstrated low P450 inhibition of the broader chemotype and the documented hydrolytic stability advantage of 1,2,4‑oxadiazoles over 1,3,4‑isomers, this compound is particularly suited for lead optimization campaigns targeting improved metabolic stability. Medicinal chemists can use the 3‑methoxypyrrolidine group as a solubility‑enhancing handle and the 3‑methyl‑1,2,4‑oxadiazole as a metabolically robust bioisostere, making the compound a useful benchmark in structure‑activity relationship studies.

Off‑Target Selectivity Profiling Against Other Neurokinin Receptor Subtypes

The structural features of the title compound—especially the methoxy group on the pyrrolidine ring—may confer differential selectivity across NK1, NK2, and NK3 receptors, an important consideration for minimizing off‑target effects. Because such selectivity data are not publicly available, the compound is an ideal candidate for in‑house selectivity panel testing, providing a structurally differentiated probe relative to both clinical antagonists (aprepitant, netupitant) and earlier oxadiazole analogs.

Quote Request

Request a Quote for 4-(3-methoxypyrrolidin-1-yl)-N-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]benzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.